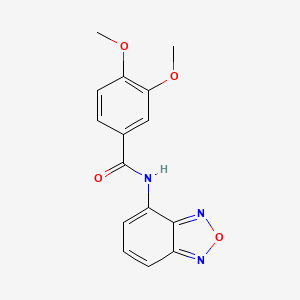![molecular formula C18H20N4S2 B11499586 7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499586.png)
7-(3,3-dimethylpiperidin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[4,5-d]pyrimidine core, which is fused with a piperidine ring and a phenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with thioamides in the presence of a base like triethylamine in ethanol can yield the desired thiazolopyrimidine derivatives . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl rings, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The thiazolopyrimidine core can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted thiazolopyrimidines and related derivatives .
Scientific Research Applications
7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For example, it can act as an inverse agonist at adenosine A2A receptors, which are involved in various physiological processes including cardiovascular and neurological functions. The compound binds to these receptors, inhibiting their activity and thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include other thiazolopyrimidine derivatives such as:
7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine: Known for its high binding affinity to adenosine receptors.
2,6-substituted 5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones: Evaluated as TopI inhibitors with potential anti-cancer activity
The uniqueness of 7-(3,3-DIMETHYLPIPERIDIN-1-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific structural features and its potent biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H20N4S2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
7-(3,3-dimethylpiperidin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C18H20N4S2/c1-18(2)9-6-10-21(11-18)15-14-16(20-12-19-15)22(17(23)24-14)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3 |
InChI Key |
HUIVZBWVEXQCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C2=NC=NC3=C2SC(=S)N3C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Biphenyl-4-ylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11499507.png)
![7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499512.png)
![ethyl 5-acetyl-4-methyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate](/img/structure/B11499513.png)
![N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11499523.png)

![3-[2-(propan-2-yl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11499534.png)
![[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile](/img/structure/B11499538.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11499541.png)


![N-benzyl-2-{[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B11499556.png)
![N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11499559.png)
![(7aR)-6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11499582.png)
